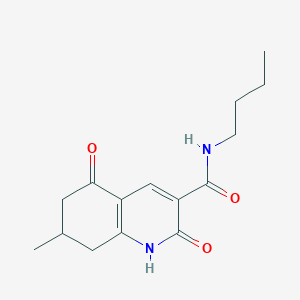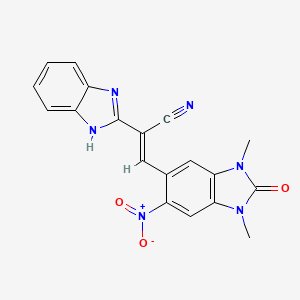![molecular formula C20H26N6O2 B5320617 N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320617.png)
N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in cell proliferation and viral replication. This compound has also been found to bind to specific receptors in the brain, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell proliferation, including topoisomerase II and cyclin-dependent kinases. This compound has also been found to inhibit the replication of several viruses by targeting viral enzymes and proteins. In addition, this compound has been found to exhibit anti-inflammatory and analgesic effects, which may be mediated by its binding to specific receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit a range of biological activities, which makes it a useful tool for studying cellular processes and viral replication. However, there are also limitations to the use of this compound in lab experiments. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of research is the development of this compound as a therapeutic agent for the treatment of cancer and viral infections. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more potent and selective compounds. Finally, the use of this compound as a tool for studying cellular processes and viral replication may lead to the discovery of new drug targets and therapeutic strategies.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps, including the reaction of 2-aminopyrimidine with 4-chloromorpholine to form 2-(4-morpholinyl)-4-pyrimidinylamine. This intermediate is then reacted with 1-(2-methylphenyl)piperazine and the resulting product is treated with carboxylic acid to obtain this compound. The synthesis method has been optimized to obtain high yields of the final product with high purity.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and human cytomegalovirus.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-16-4-2-3-5-17(16)22-20(27)26-10-8-24(9-11-26)18-6-7-21-19(23-18)25-12-14-28-15-13-25/h2-7H,8-15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQPWKVJPFPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5320536.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5320541.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)


![ethyl 2-(2-furylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320578.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320589.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)
![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
![N-bicyclo[2.2.1]hept-2-yl-3-phenylacrylamide](/img/structure/B5320622.png)